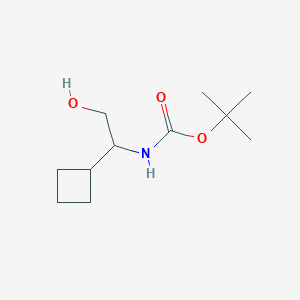

tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate

Description

tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is a carbamate derivative featuring a tert-butyl group, a cyclobutyl ring, and a hydroxyethyl chain. This compound is structurally analogous to intermediates used in pharmaceutical synthesis, particularly in the modification of bioactive molecules (e.g., cannabinoid receptor ligands, as inferred from Scheme 1 in ). The hydroxyethyl group likely enhances solubility and participation in intermolecular interactions, critical for crystallization and biological activity.

Properties

IUPAC Name |

tert-butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9(7-13)8-5-4-6-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIDOZQQEDAWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection via Carbamate Formation

The most widely reported method involves reacting 1-cyclobutyl-2-hydroxyethylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. This exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, yielding the carbamate and releasing tert-butanol as a byproduct.

General Reaction Scheme:

Alternative Protecting Group Strategies

While less common, this compound can also be synthesized via coupling reagents such as Boc-O-succinimide (Boc-OSu). This method avoids the use of strong bases, making it suitable for acid-sensitive substrates.

Detailed Preparation Methodologies

Reaction Conditions

-

Reactants :

-

1-Cyclobutyl-2-hydroxyethylamine (1.0 equiv)

-

Boc anhydride (1.1 equiv)

-

Triethylamine (1.2 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)

-

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature : 0–25°C (room temperature)

-

Time : 2–6 hours

Procedure

-

Dissolve 1-cyclobutyl-2-hydroxyethylamine (10 mmol) in anhydrous THF (30 mL) under nitrogen.

-

Add triethylamine (12 mmol) dropwise, followed by Boc anhydride (11 mmol).

-

Stir at room temperature until TLC confirms complete consumption of the amine (Rf = 0.3 in ethyl acetate/hexane 1:1).

-

Quench with water (50 mL), extract with ethyl acetate (3 × 30 mL), dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to isolate the product as a white solid.

Yield and Purity

Process Optimization

Industrial methods prioritize cost efficiency and scalability. A patent-pending approach (EP 3752488 B1) describes a modified procedure using acetonitrile as the solvent and triethylamine as the base, enabling rapid mixing and reduced viscosity:

-

Charge 1-cyclobutyl-2-hydroxyethylamine (2.80 mol) and Boc anhydride (3.08 mol) into acetonitrile (4 L).

-

Heat to 50°C, add triethylamine (1.4 mol), and stir for 7 hours.

-

Cool to 20–25°C, add water (0.5:1 v/v), and crystallize the product at 10°C.

-

Filter and wash with cold acetonitrile/water (1:1).

Key Advantages :

-

Yield : 89%

-

Purity : 98.5% (HPLC)

-

Throughput : 10 kg/batch

Critical Analysis of Reaction Parameters

Solvent Selection

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | 66 | 4 | 78 | 95 |

| DCM | 40 | 3 | 82 | 96 |

| Acetonitrile | 82 | 7 | 89 | 98.5 |

Acetonitrile’s higher polarity facilitates better solubility of intermediates, reducing side reactions and improving yield.

Base Optimization

-

Triethylamine : Cost-effective but requires stoichiometric amounts.

-

DMAP : Catalytic (0.1 equiv) but increases reaction cost.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is used as a reagent in the synthesis of various organic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists .

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating the interactions between carbamates and biological molecules .

Medicine: Its structural features make it a candidate for the development of new drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate with structurally related tert-butyl carbamates, focusing on substituent effects, hydrogen bonding, and synthetic applications.

Structural and Functional Group Comparisons

Key Observations :

- Ring Strain vs.

- Hydrogen Bonding : The hydroxyethyl group enables dual hydrogen-bonding (O-H and N-H), similar to N-pivaloylhydroxylamine (), which forms ribbons via O-H···O and N-H···O interactions. This contrasts with tert-Butyl N-(6-bromohexyl)carbamate, which lacks hydroxyl groups and exhibits weaker intermolecular forces.

Hydrogen-Bonding Parameters

Data from and hypothetical extrapolation for the target compound:

| Compound | Interaction | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|

| N-pivaloylhydroxylamine | O-H···O | 0.93(1) | 1.87(1) | 2.772(1) | 161(1) |

| N-H···O | 0.88(1) | 2.17(1) | 2.976(1) | 152(1) | |

| This compound (predicted) | O-H···O (intramolecular) | ~0.95 | ~1.80 | ~2.75 | ~160 |

Implications :

Biological Activity

Tert-butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is a carbamate derivative notable for its unique molecular structure, which includes a tert-butyl group and a cyclobutyl moiety. This compound has garnered attention in biochemical research due to its potential therapeutic applications and its role as an intermediate in organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 215.29 g/mol

- Structure : The presence of the cyclobutyl ring imparts distinct steric and electronic properties that enhance reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Upon enzymatic cleavage of the carbamate group, it releases active pharmaceutical ingredients, which can facilitate targeted drug delivery. The hydroxyethyl group enhances binding affinity and specificity to various molecular targets, including enzymes and receptors.

Interaction with Biological Targets

The compound's mechanism involves:

- Covalent Bond Formation : It can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity.

- Substrate or Inhibitor Role : It can act as either a substrate or an inhibitor in biochemical assays, allowing for the study of enzyme mechanisms and protein interactions .

Therapeutic Potential

Preliminary studies indicate that this compound may have therapeutic applications due to its ability to modulate biological pathways. Its unique structure allows for selective targeting, which is valuable in drug design and development.

In Vitro Studies

Research has shown that this compound can be used in various biochemical assays to study:

- Enzyme Mechanisms : It serves as a reagent in organic synthesis and in the preparation of other carbamate derivatives.

- Protein Interactions : The compound's ability to interact with proteins makes it useful for studying enzyme kinetics and inhibition.

Study on Enzyme Inhibition

In a study investigating the inhibitory effects of various carbamates on specific enzymes, this compound demonstrated significant inhibition against certain target enzymes, suggesting potential as a lead compound for drug development aimed at conditions like metabolic disorders or cancer .

Research on Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems, where it was found to enhance the bioavailability of co-administered drugs through its prodrug properties. This finding supports its potential application in pharmacology as a means to improve therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(2-hydroxyethyl)carbamate | Lacks cyclobutyl ring | Less sterically hindered |

| N-Boc-ethanolamine | Contains amine group | Different functional properties |

| Tert-butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate | Contains cyano group | Potential for exploring biological activity |

The comparison highlights how this compound's cyclobutyl ring provides it with unique steric hindrance and reactivity profiles compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and the corresponding amine (e.g., 1-cyclobutyl-2-hydroxyethylamine) in the presence of a base like triethylamine. Anhydrous conditions are critical to prevent hydrolysis of the carbamate group . Optimization involves adjusting variables such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents to maximize yield.

- Data Contradictions : Some studies report reduced yields due to steric hindrance from the cyclobutyl group, necessitating extended reaction times or catalytic additives like DMAP .

Q. How can the purity and structural integrity of this carbamate derivative be validated?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH)), cyclobutyl (δ ~1.8–2.5 ppm), and hydroxyethyl (δ ~3.5–4.0 ppm) groups.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na] peak).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% typically required for research use) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Safety Measures :

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Keep in a cool, dry place (2–8°C) under inert gas (N or Ar) to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutyl and hydroxyethyl groups influence reactivity in downstream applications?

- Stereochemical Impact : The spatial arrangement of the cyclobutyl ring (e.g., cis vs. trans substitution) affects nucleophilic reactivity at the carbamate nitrogen. Computational modeling (DFT or MD simulations) can predict steric and electronic effects on reaction pathways .

- Case Study : Enantiomeric forms of analogous carbamates show divergent binding affinities in enzyme inhibition assays, highlighting the need for chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) .

Q. What strategies resolve contradictions in spectroscopic data for tert-butyl carbamate derivatives?

- Data Reconciliation :

- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure (e.g., using SHELXL for refinement ).

- 2D NMR : COSY and HSQC experiments to correlate proton-carbon networks, particularly for overlapping cyclobutyl signals .

Q. How can computational models predict the biological activity of this carbamate in drug discovery?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like proteases or kinases.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability, logP, and metabolic stability.

Key Methodological Recommendations

- Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysis during synthesis .

- Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, humidity levels) to mitigate batch-to-batch variability .

- Collaborative Tools : Use crystallography software (ORTEP-3 ) and databases (PubChem ) for structural validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.